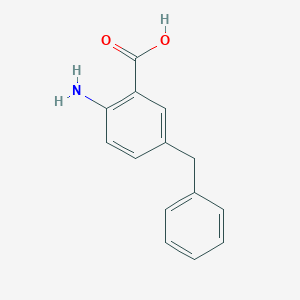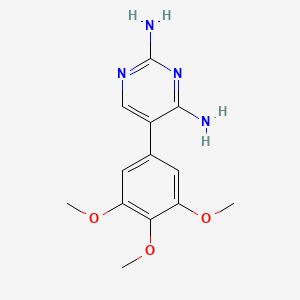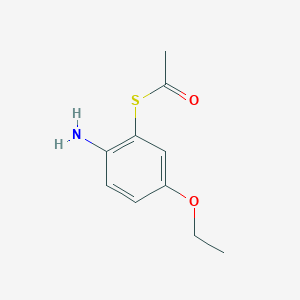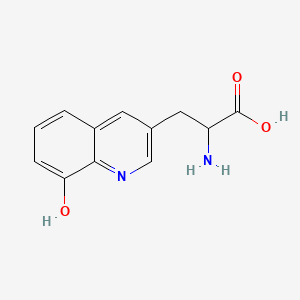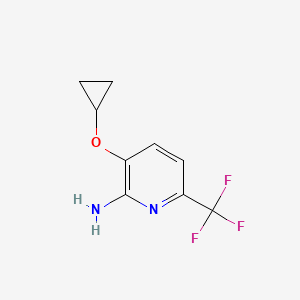
3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C9H9F3N2O. It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridin-2-amine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-cyclopropoxy-2-chloropyridine with trifluoromethylamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar pyridine core but with a chloro group instead of a cyclopropoxy group.
2-Amino-6-(trifluoromethyl)pyridine: This compound lacks the cyclopropoxy group but shares the trifluoromethyl and pyridine features.
Uniqueness
3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-3-6(8(13)14-7)15-5-1-2-5/h3-5H,1-2H2,(H2,13,14) |
InChI Key |
DDTXAJCWIPQIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14805347.png)
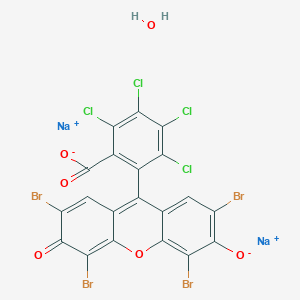
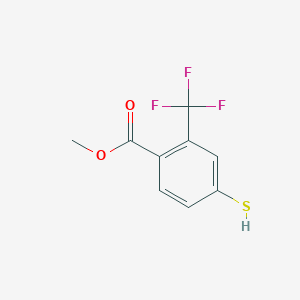
![tert-butyl N-[(1S,2R,5R)-8-azabicyclo[3.2.1]octan-2-yl]carbamate](/img/structure/B14805365.png)
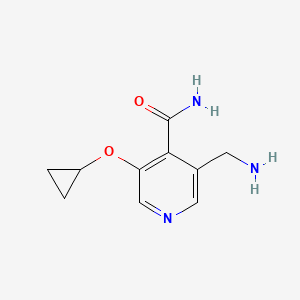
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805372.png)
![2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14805374.png)
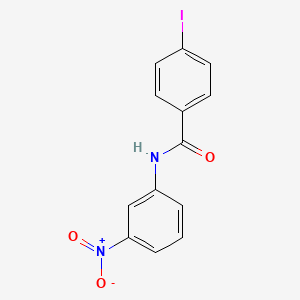
![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14805381.png)
